N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyanomethyl group, a fluorophenyl ring, and a cyclobutane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under appropriate conditions.
Introduction of the fluorophenyl ring: This step involves the coupling of a fluorophenyl derivative with the intermediate product from the previous step, often using palladium-catalyzed cross-coupling reactions.
Cyclobutane ring formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide
- N-(cyanomethyl)-1-(3-bromophenyl)-N-methylcyclobutane-1-carboxamide
- N-(cyanomethyl)-1-(3-methylphenyl)-N-methylcyclobutane-1-carboxamide
Uniqueness
N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide is unique due to the presence of the fluorophenyl ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(cyanomethyl)-1-(3-fluorophenyl)-N-methylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-17(9-8-16)13(18)14(6-3-7-14)11-4-2-5-12(15)10-11/h2,4-5,10H,3,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFFVNLJYTVIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CCC1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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